1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl-

Description

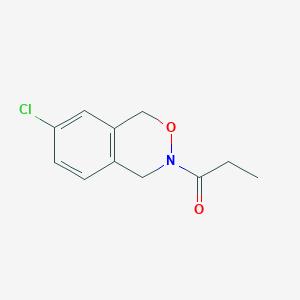

1H-2,3-Benzoxazine is a heterocyclic compound featuring a six-membered ring containing one oxygen and one nitrogen atom. The derivative 3,4-dihydro-7-chloro-3-propionyl- introduces partial saturation (3,4-dihydro), a chlorine substituent at position 7, and a propionyl group at position 2. The propionyl group enhances lipophilicity compared to shorter acyl chains (e.g., acetyl), while the chloro substituent may improve metabolic stability and binding affinity in biological systems.

Properties

CAS No. |

21977-20-8 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

1-(7-chloro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |

InChI |

InChI=1S/C11H12ClNO2/c1-2-11(14)13-6-8-3-4-10(12)5-9(8)7-15-13/h3-5H,2,6-7H2,1H3 |

InChI Key |

AVFGEQIITULSTD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CC2=C(CO1)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl-

General Synthetic Strategy

The synthesis of 1H-2,3-Benzoxazine derivatives typically involves the condensation of phenolic compounds, aldehydes, and primary amines. For the specific 7-chloro substitution and propionyl functionality, the synthetic route generally includes:

- Starting from 7-chloro-2-aminophenol or its derivatives.

- Reaction with propionyl chloride or related acylating agents to introduce the propionyl group at the 3-position.

- Cyclization to form the benzoxazine ring under controlled conditions.

This approach is consistent with the preparation of related benzoxazine derivatives reported in the literature, where acylation and ring closure are key steps.

Specific Synthetic Procedures

Acylation and Cyclization

A documented method involves the acylation of the 7-chloro-substituted benzoxazine precursor with propionyl chloride under reflux conditions, followed by cyclization to form the dihydrobenzoxazine ring. For example, methyl 2-(chloroacetamido)-2-[2-oxo-2H-1,4-benzoxazin-3-yl]acetate derivatives have been prepared via acylation and subsequent rearrangement steps, which are analogous to propionyl derivatives.

Solventless One-Pot Synthesis

A more recent and efficient method is the solventless one-pot synthesis , where phenolic derivatives, aldehydes, and primary amines are mixed in stoichiometric ratios and heated without solvent. This method drastically reduces reaction times (from hours to minutes) and minimizes byproducts, yielding benzoxazine compounds with high purity and good yields.

- Example reaction conditions: Heating the solid mixture at 110°C for 10-30 minutes.

- Yields for similar benzoxazines range from 57% to 83% depending on substituents.

| Sample System | Yield (%) | Temperature (°C) | Time |

|---|---|---|---|

| 2,2-bis(3,4-dihydro-3-toluidil-2H-1,3-benzoxazine)propane | 75 | 110 | ~10 minutes |

| 2,2-bis(3,4-dihydro-3-phenyl-2H-1,3-benzoxazine)propane | 83 | 110 | ~10 minutes |

| 2,2-bis(3,4-dihydro-3-cyclohexyl-2H-1,3-benzoxazine)propane | 57 | 110 | ~10 minutes |

Note: While these examples are for related benzoxazines, the method is applicable to the 7-chloro-3-propionyl derivative.

Reflux in Methanol with Triethylamine

Another method involves refluxing the acetyl or propionyl benzoxazine derivatives in methanol with triethylamine for several hours (e.g., 5 hours), followed by extraction and purification steps to isolate the phenolic diester or related benzoxazine compound.

Analytical Characterization Supporting Preparation

Spectroscopic Data

- Infrared (IR) Spectroscopy: Characteristic peaks include amide NH stretching (~1670 cm⁻¹), ester carbonyl (~1745-1767 cm⁻¹), and aromatic C-H stretching (~3295 cm⁻¹).

- Nuclear Magnetic Resonance (NMR):

- Elemental Analysis: Confirms the presence of chlorine and nitrogen consistent with the 7-chloro and benzoxazine structure.

Purity and Yield

- Yields for the propionyl derivatives are typically in the range of 70-80% after purification.

- Purity is confirmed by melting point determination and chromatographic techniques.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation with propionyl chloride + cyclization | 7-chloro-2-aminophenol derivatives | Reflux in suitable solvent, 5-6 hours | 70-80 | Traditional method, requires purification |

| Solventless one-pot synthesis | Phenolic derivatives, aldehydes, primary amines | Heating solid mixture at 110°C, 10-30 min | 57-83 | Rapid, environmentally friendly, fewer byproducts |

| Reflux in methanol with triethylamine | Propionyl benzoxazine intermediates | Reflux for 5 hours | ~79 | Used for derivative purification |

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. In particular, studies have demonstrated that 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- shows promising activity against various bacterial strains. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .

Anticancer Potential

The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that benzoxazine derivatives can induce apoptosis in cancer cells. Further investigation into the mechanisms of action could reveal its potential as a chemotherapeutic agent .

Materials Science

Polymeric Applications

Benzoxazines are known for their utility in polymer chemistry. The compound can be utilized as a monomer in the synthesis of thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components .

Coatings and Adhesives

Due to their robust chemical structure, benzoxazine-based materials are also explored for use in coatings and adhesives. They can provide enhanced adhesion properties and resistance to environmental degradation compared to conventional materials .

Cosmetic Formulations

The incorporation of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- into cosmetic formulations has been investigated due to its potential skin benefits. Studies suggest that benzoxazines can act as stabilizers for active ingredients and improve the overall efficacy of cosmetic products. Their antioxidant properties may also contribute to skin protection against oxidative stress .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the efficacy against bacterial strains | Showed significant inhibition of growth in multiple strains |

| Cancer Cell Apoptosis Study | Assessed the effects on cancer cell lines | Induced apoptosis in vitro; further studies needed for mechanisms |

| Polymer Synthesis Research | Developed thermosetting resins using benzoxazine derivatives | Resulted in materials with superior thermal stability |

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.

Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and pain.

Comparison with Similar Compounds

Structural Analog: Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate

Key Differences :

- Heterocyclic Core : The benzodithiazine scaffold in this compound replaces the oxygen atom in benzoxazine with two sulfur atoms (1,4,2-benzodithiazine) .

- Substituents: Position 3: A 1-methylhydrazino group instead of propionyl. Position 6/7: Chloro and methyl ester groups, similar to the chloro-substituted benzoxazine.

- Functional Groups: The sulfonyl (-SO₂-) and hydrazino groups in the benzodithiazine confer distinct electronic and steric effects compared to the acylated benzoxazine.

Physicochemical Properties :

Comparison with Diphenhydramine-Related Compounds

lists diphenhydramine derivatives (e.g., 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide).

Key Research Findings

Impact of Substituents on Bioactivity

Stability and Reactivity

- Benzoxazines with electron-withdrawing groups (e.g., -Cl) exhibit greater thermal stability. The sulfonyl groups in benzodithiazines impart higher polarity but lower membrane permeability compared to benzoxazines.

Biological Activity

1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- (CAS Number: 21977-20-8) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity data, and potential therapeutic applications.

- Molecular Formula : C11H12ClNO2

- Molecular Weight : 225.69 g/mol

- Structure : The compound features a benzoxazine ring structure that contributes to its biological activity.

Biological Activity Overview

1H-2,3-Benzoxazine derivatives have been studied for various biological activities including:

- Antifungal

- Antibacterial

- Anti-HIV

- Anticancer

- Anti-inflammatory

Anticancer Activity

Research indicates that compounds in the benzoxazine family exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways such as NF-kB and PI3K/Akt, which are crucial in cancer progression .

Toxicity Data

Toxicological studies reveal that the compound exhibits acute toxicity in rodent models. The LD50 value for intraperitoneal administration in mice is reported to be 500 mg/kg, with observed effects including behavioral alterations and ataxia . This highlights the need for careful evaluation in therapeutic contexts.

Study 1: Anticancer Efficacy

A study conducted on various benzoxazine derivatives demonstrated that certain compounds significantly inhibited the growth of MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 16.3 μM for one of the derivatives, suggesting a potent anticancer effect .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory capabilities of benzoxazine derivatives. The study found that these compounds could reduce nitric oxide production in macrophages activated by LPS, indicating potential use in inflammatory diseases .

Comparative Analysis of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 7-chloro-substituted benzoxazine derivatives?

The synthesis of 7-chloro-substituted benzoxazine derivatives typically involves Mannich condensation reactions using paraformaldehyde, substituted phenols (e.g., paramethylol-/ethyl-phenol), and primary amines. Key steps include:

- Purification : Recrystallization from ethanol or acetone to remove unreacted monomers.

- Structural validation : Confirmation via NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and NMR (e.g., oxazine ring carbons at ~50–80 ppm) .

- Elemental analysis : Cross-checking calculated vs. experimental values (e.g., C: 80.16% vs. 80.03% in chlorine-containing monomers) to verify purity .

Basic: Which characterization techniques are critical for confirming the polymerization behavior and thermal stability of benzoxazine monomers?

- Differential Scanning Calorimetry (DSC) : Monitors exothermic curing peaks (e.g., 180–250°C) and glass transition temperatures () post-polymerization .

- Dynamic Mechanical Analysis (DMA) : Measures shifts due to crosslinking density (e.g., increases by 20–40°C with methylol groups) .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., 300–350°C) and char yield under nitrogen (e.g., 30–50%) .

Basic: How do chlorine substituents influence the thermal and fire-resistant properties of polybenzoxazines?

Chlorine substituents enhance flame retardancy by:

- Char formation : Increasing char yield (e.g., 14.34% Cl content in monomers correlates with 45% char yield) via radical scavenging .

- Thermal stability : Delaying decomposition onset by 20–30°C compared to non-halogenated analogs .

- Elemental analysis : Confirming Cl incorporation (e.g., 14.08% calculated vs. 14.34% experimental) ensures structural integrity .

Advanced: How can Monte Carlo simulations elucidate the role of hydrogen-bonding networks in polybenzoxazine thermal properties?

Monte Carlo simulations model intermolecular hydrogen bonds (e.g., between hydroxyl groups and oxazine rings) to predict:

- Thermal transitions : Simulated values align with experimental DMA data (e.g., methylol groups increase by 30°C) .

- Network density : Hydrogen-bonding frequency correlates with crosslinking efficiency, validated through experimental DSC and FT-IR .

Advanced: What mechanisms drive reaction-induced phase separation in benzoxazine/epoxy/imidazole ternary blends?

Phase separation in blends is governed by:

- Polymerization kinetics : Epoxy resin cures faster than benzoxazine, creating a polymerization activity gap that induces phase boundaries .

- Morphology control : Varying epoxy content (10–30 wt%) alters domain sizes (1–10 μm), enhancing mechanical interlocking and toughness .

- Phase contrast : Atomic force microscopy (AFM) and SEM validate simulated phase diagrams .

Advanced: How do benzoxazine dimers act as ligands for Ce(III) ions, and what structural features dictate their coordination?

- Ligand design : Benzoxazine dimers (e.g., MMD, EMD) coordinate Ce(III) via aza-methylene nitrogen atoms, confirmed by NMR and NOESY .

- Stoichiometry : Job’s method reveals a 6:1 (ligand:Ce) ratio in ethanolic solutions .

- Nanoparticle synthesis : Calcination of Ce(III)-dimer complexes yields spherical ceria nanoparticles (~20 nm) .

Advanced: How can QSPR models predict char yield in polybenzoxazines, and what descriptors are most influential?

Quantitative Structure-Property Relationship (QSPR) models use:

- Training data : 32 monomers with TGA-derived char yields under nitrogen .

- Key descriptors : Electron-withdrawing groups (e.g., Cl, NO) and aromaticity indices improve model accuracy (R > 0.85) .

- Validation : Cross-correlation with experimental TGA data ensures reliability .

Advanced: What strategies enhance the acid resistance of benzoxazine coatings for aluminum substrates?

- Coating design : Phloretic benzoxazine derivatives form dense, hydrophobic networks via ring-opening polymerization .

- Surface wettability : Water contact angles >100° reduce acid penetration .

- Morphological analysis : SEM/EDS confirms uniform coating layers (5–10 μm thickness) post-immersion in HCl .

Advanced: How do bio-based benzoxazine monomers (e.g., thymol-derived) exhibit photoluminescence and anticorrosion properties?

- Photoluminescence : Thymol-based monomers show blue emission (λ ~450 nm) due to π-π* transitions in aromatic moieties .

- Anticorrosion : Electrochemical impedance spectroscopy (EIS) reveals 90% corrosion inhibition efficiency on steel substrates .

Advanced: Why does glass fiber reinforcement in polybenzoxazine composites increase flexural modulus but not flexural strength?

- Stress distribution : Finite element analysis (ANSYS) shows glass fibers (20–80 wt%) redistribute stress to the cervical third of dental posts, mimicking natural teeth .

- Mechanical mismatch : High fiber content (65.2 vol%) increases modulus (5–10 GPa) but causes interfacial debonding, limiting strength (<200 MPa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.